

Precision Functionalization of 3-Chloro-5-fluoro-2-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-5-fluoro-2-methoxybenzaldehyde

CAS No.: 82129-41-7

Cat. No.: B1601505

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A Modular Application Note for Medicinal Chemistry & Drug Discovery

Executive Summary & Chemical Profile

Target Compound: **3-Chloro-5-fluoro-2-methoxybenzaldehyde** CAS: 1214376-78-1
(Generic/Isomer variations exist; specific protocols apply to the core scaffold) Molecular Weight: 188.58 g/mol [1][2]

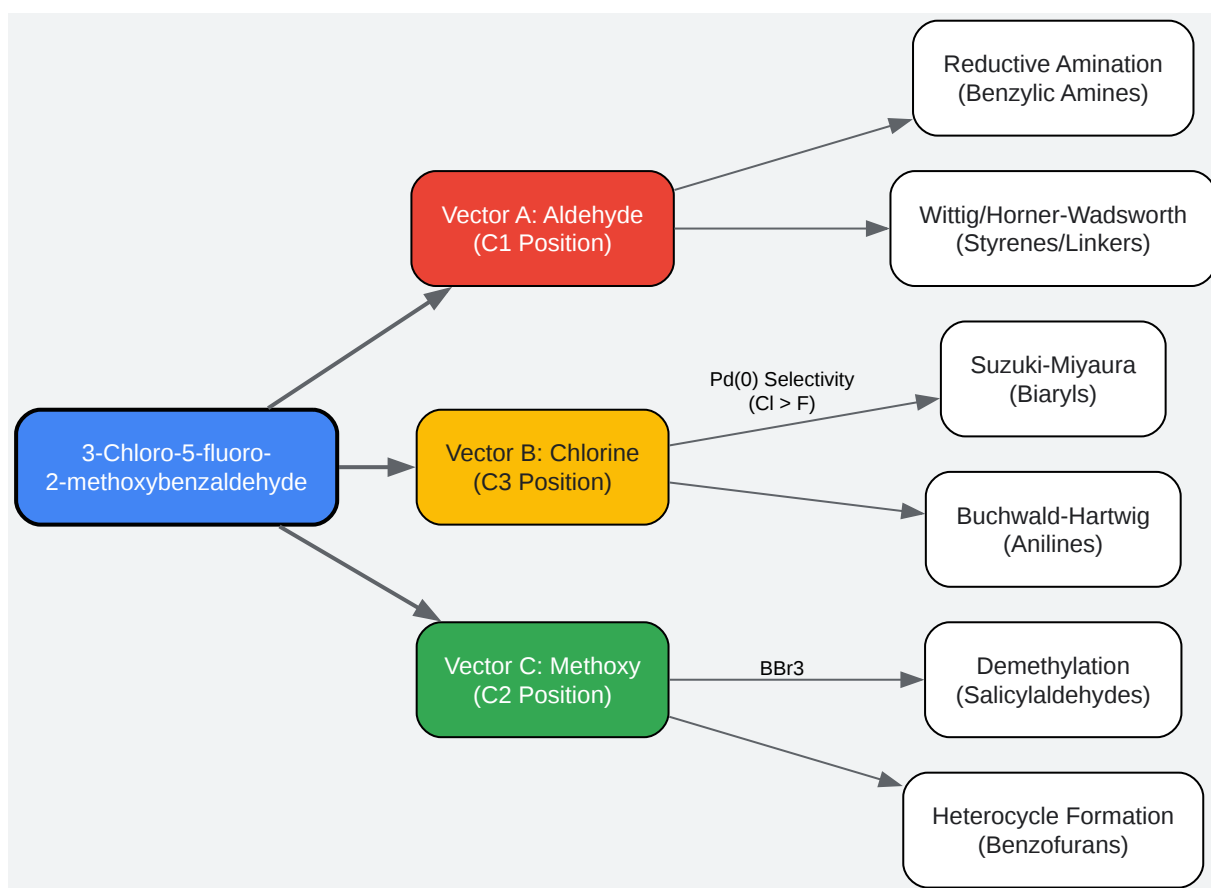
This guide addresses the derivatization of **3-Chloro-5-fluoro-2-methoxybenzaldehyde**, a trisubstituted arene scaffold offering a unique "tri-vector" geometry for medicinal chemistry. Its substitution pattern is highly privileged in drug discovery:

- The "Magic Chloro" Effect: The C3-Chlorine atom often improves potency and pharmacokinetic half-life () by filling hydrophobic pockets and blocking metabolic soft spots [1].[2]

- Fluorine Bioisosterism: The C5-Fluorine atom modulates pKa and metabolic stability without significant steric penalty.
- Aldehyde Versatility: A reactive handle for rapid library generation via reductive amination or condensation.

Reactivity Landscape

The molecule presents three distinct reactivity zones (Vectors A, B, and C).[2]



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Figure 1: Chemoselectivity map illustrating the three orthogonal functionalization vectors.[2]

Module A: The Aldehyde Vector (Reductive Amination)

Objective: Synthesis of benzylic amines for SAR (Structure-Activity Relationship) exploration.[2]

Challenge: Electron-deficient/sterically crowded aldehydes can exhibit sluggish imine formation. Solution: Use of Titanium(IV) Isopropoxide as a Lewis acid to drive equilibrium, followed by in situ reduction [2].[2]

Protocol 1: Lewis-Acid Promoted Reductive Amination

Applicability: Primary and secondary amines (including unreactive anilines).[2]

Reagents:

- **3-Chloro-5-fluoro-2-methoxybenzaldehyde** (1.0 equiv)[2]
- Amine (R-NH₂) (1.1 equiv)[2]
- Titanium(IV) isopropoxide () (1.5 equiv)[2]
- Sodium borohydride () (1.5 equiv)[2]
- Solvent: Anhydrous THF (Tetrahydrofuran)[2]

Step-by-Step Workflow:

- Imine Formation: In a flame-dried flask under , dissolve the aldehyde (1 mmol, 188 mg) and amine (1.1 mmol) in anhydrous THF (5 mL).
- Activation: Add (1.5 mmol, 445 μL) dropwise. The solution may turn slightly yellow/orange.[2]

- Equilibration: Stir at Room Temperature (RT) for 6–12 hours. Checkpoint: Monitor by TLC. The aldehyde spot should disappear, replaced by a less polar imine spot.
- Reduction: Cool the mixture to 0°C. Add (1.5 mmol, 57 mg) portion-wise. (Caution: Gas evolution).[2]
- Reaction: Allow to warm to RT and stir for 2 hours.
- Quench & Workup: Add 1N NaOH (2 mL) to quench. A white precipitate () will form.[2] Dilute with EtOAc, filter through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry over , and concentrate.

Expert Insight: For extremely electron-deficient amines (e.g., sulfonamides), replace

with Sodium Triacetoxyborohydride (

) and use DCE as solvent without Titanium, or employ a Rhenium catalyst if available [3].[2]

Module B: The Halogen Vector (Selective Cross-Coupling)

Objective: C-C bond formation at the C3-Chlorine position while preserving the C5-Fluorine.[2]

Mechanistic Logic: The C-Cl bond has a lower bond dissociation energy (approx. 95 kcal/mol) compared to C-F (approx. 115 kcal/mol).[2] Standard Pd(0) oxidative addition occurs readily at the Chloride, leaving the Fluoride intact for metabolic stability or later functionalization (

).[2]

Protocol 2: Site-Selective Suzuki-Miyaura Coupling

Target: Biaryl synthesis.

Reagents:

- Substrate: **3-Chloro-5-fluoro-2-methoxybenzaldehyde** (1.0 equiv)[2]

- Boronic Acid:

(1.2 equiv)[2]

- Catalyst:

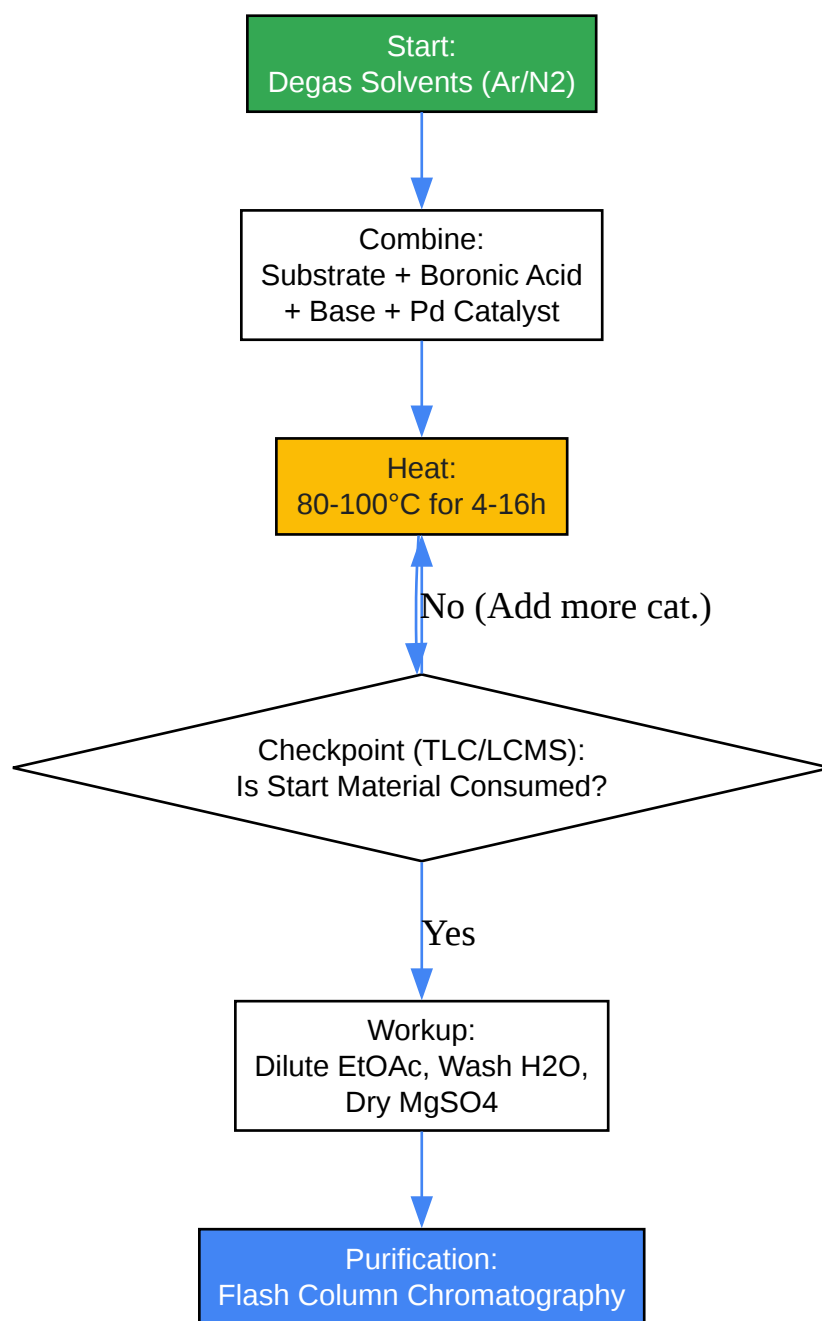
(2 mol%) + SPhos (4 mol%) (SPhos is excellent for deactivated/sterically hindered chlorides).[2]

- Base:

(2.0 equiv)[2]

- Solvent: Toluene/Water (10:1)[2]

Step-by-Step Workflow:



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Figure 2: Workflow for selective C-Cl activation.

- Preparation: Charge a reaction vial with the aldehyde (1.0 equiv), boronic acid (1.2 equiv), (0.02 equiv), SPhos (0.04 equiv), and (2.0 equiv).[2]

- Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.
- Solvation: Add degassed Toluene/Water (10:1, 0.2 M concentration).
- Reaction: Heat to 90°C. Note: Do not exceed 110°C to avoid activating the C-F bond or aldehyde decarbonylation.
- Validation: Monitor via LCMS. Look for the Mass Shift:

.[\[2\]](#)

- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating Check: The product should retain the Fluorine signal in

NMR (typically -110 to -120 ppm).[\[2\]](#) Loss of the F-signal indicates over-reaction or side reactions.

Module C: Core Modification (Demethylation)

Objective: Unmasking the phenol to access 3-Chloro-5-fluorosalicylaldehyde derivatives.[\[2\]](#)

Risk: The aldehyde group is Lewis-basic and can complex with Boron Tribromide (

), potentially leading to polymerization or reduction.[\[2\]](#)

Protocol 3: Controlled Demethylation

Reagents:

- (1.0 M in DCM)[\[2\]](#)
- Anhydrous DCM (Dichloromethane)[\[2\]](#)
- Quench: Methanol, Ice water

Procedure:

- Setup: Dissolve substrate (1 equiv) in anhydrous DCM at -78°C (Dry ice/Acetone bath).
- Addition: Add

(2.5 equiv) dropwise over 20 minutes. Crucial: Maintain low temp to prevent aldehyde side reactions.

- Warming: Allow the reaction to warm slowly to 0°C (ice bath) and hold for 2 hours. Do not heat to RT unless conversion is stalled.
- Quench: Cool back to -78°C. Add Methanol (excess) dropwise (Exothermic!).
- Workup: Wash with water, extract with DCM. The product (phenol) will be more polar than the starting material.[2]

Summary of Physical Data & Safety

Parameter	Data	Note
Physical State	White to off-white solid	Store under inert gas if possible.
Melting Point	47–51 °C	Low melting point; handle solids carefully.
Hazards (GHS)	H315, H319, H335	Irritating to eyes, skin, respiratory system.[2][3][4]
Solubility	DMSO, DCM, MeOH, THF	Poor solubility in water/hexanes.
Storage	2–8 °C	Aldehydes oxidize to acids over time.

References

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